Product packaging for 2'-Deoxypuromycin(Cat. No.:CAS No. 132370-70-8)

2'-Deoxypuromycin

Cat. No.: B163822
CAS No.: 132370-70-8
M. Wt: 441.5 g/mol
InChI Key: FHHWPZLULXFRQD-JHJVBQTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxypuromycin is a designed nucleoside analogue related to the classic antibiotic and antitumor agent, Puromycin. Its structure features a 2'-deoxy modification on the ribofuranose ring, distinguishing it from its parent compound and other known isomers . This modification is strategically significant as alterations to the sugar moiety are a common approach in medicinal chemistry to modulate the biological activity, metabolic stability, and binding properties of nucleoside analogues. As a research tool, this compound is of high interest for investigating the mechanism and inhibition of protein biosynthesis. Puromycin and its analogues function by mimicking the 3' end of an aminoacyl-tRNA, leading to premature chain termination during translation on the ribosome . The 2'-deoxy variant allows researchers to probe the specific steric and electronic contributions of the 2'-hydroxyl group in this essential biological process. The synthesis of such specialized nucleoside analogues often presents significant challenges, requiring sophisticated protective group strategies, such as the use of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl2), and specific reagents like 4-dimethylaminopyridine (DMAP) to achieve functionalization of the sugar and base moieties . Modern synthetic routes may also employ methods like transglycosylation and stereospecific epoxide ring-opening with azide, followed by Staudinger-Vilarrasa coupling to efficiently introduce the aminoacyl moiety . Researchers utilize this compound and its structural relatives, including various branched-chain sugar nucleosides and fluorinated analogues, to study nucleoside transport, enzyme specificity, and to develop new antiviral and carcinostatic agents . This compound is intended for research applications only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27N5O6S B163822 2'-Deoxypuromycin CAS No. 132370-70-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132370-70-8

Molecular Formula

C18H27N5O6S

Molecular Weight

441.5 g/mol

IUPAC Name

[(2R,3R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-methylsulfonyloxyoxolan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C18H27N5O6S/c1-18(2,3)17(24)27-8-12-11(29-30(6,25)26)7-13(28-12)23-10-21-14-15(22(4)5)19-9-20-16(14)23/h9-13H,7-8H2,1-6H3/t11-,12-,13-/m1/s1

InChI Key

FHHWPZLULXFRQD-JHJVBQTASA-N

SMILES

CC(C)(C)C(=O)OCC1C(CC(O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@@H](C[C@@H](O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C

Canonical SMILES

CC(C)(C)C(=O)OCC1C(CC(O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C

Synonyms

2'-deoxypuromycin

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 2 Deoxypuromycin

General Synthetic Routes for 2'-Deoxypuromycin

The construction of the this compound molecule is a complex process that involves the careful assembly of its constituent purine (B94841), deoxyribose, and amino acid moieties.

Multi-step Synthetic Pathways from Precursor Molecules

The synthesis of this compound is typically achieved through multi-step pathways that require careful planning and execution. fiveable.memsu.edu These synthetic routes involve the sequential construction of the molecule from simpler, commercially available starting materials. chemrxiv.org A general strategy involves the synthesis of the nucleoside core, followed by the coupling of the amino acid side chain.

Key steps in these syntheses often include:

Glycosylation: The formation of the N-glycosidic bond between the purine base (6-dimethylaminopurine) and the deoxyribose sugar is a critical step.

Functional Group Manipulations: Introduction and modification of functional groups on the sugar and purine rings are necessary to achieve the desired structure. fiveable.me

Amide Bond Formation: The final step typically involves the coupling of the aminonucleoside with a protected p-methoxy-L-phenylalanine.

These multi-step syntheses allow for the systematic construction of complex molecules and provide the flexibility to introduce modifications at various positions. fiveable.me

Stereospecific Approaches in Nucleoside Synthesis

Controlling the stereochemistry of the chiral centers in the deoxyribose ring is paramount in the synthesis of this compound and its analogs. Stereospecific synthesis aims to produce a single, desired stereoisomer, which is crucial for biological activity. nih.govnih.gov

One common approach involves the use of chiral starting materials, such as D-xylose, to set the stereochemistry of the sugar moiety early in the synthetic sequence. tandfonline.com Another strategy employs stereoselective reactions that favor the formation of one stereoisomer over others. For instance, the reduction of a ketone can be performed with a chiral reducing agent to produce a specific alcohol stereoisomer. beilstein-journals.org The stereochemical outcome of these reactions is often influenced by the choice of reagents, solvents, and reaction conditions.

Synthesis of Modified this compound Analogs and Derivatives

To explore the structure-activity relationships and potentially enhance the therapeutic properties of puromycin (B1679871), various analogs and derivatives have been synthesized. These modifications often target the sugar moiety or the amino acid side chain.

Synthesis of 2'-Deoxy-2'-fluoropuromycin

The introduction of a fluorine atom at the 2'-position of the deoxyribose ring has been a strategy to create analogs with altered biological activity. The synthesis of 2'-deoxy-2'-fluoropuromycin has been reported through a multi-step process. nih.govjst.go.jp

A key step in this synthesis involves the stereospecific introduction of the fluorine atom. nih.gov This is often achieved by reacting a suitable precursor, such as a nucleoside with a leaving group at the 2'-position, with a fluorinating agent like diethylaminosulfur trifluoride (DAST). nih.govnih.gov The synthesis also involves the formation of an epoxide intermediate, followed by ring-opening with an azide, which is later reduced to the required amine for coupling with the amino acid. nih.gov

Preparation of Carbocyclic Puromycin Analogs

Carbocyclic analogs of puromycin, where the furanose oxygen of the ribose ring is replaced by a methylene (B1212753) group, have been synthesized to investigate the role of the ring oxygen in ribosomal binding and activity. nih.gov The synthesis of these analogs often starts from a carbocyclic core, such as (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as the Vince lactam. scite.ai

The general synthetic route involves the coupling of the carbocyclic aminonucleoside with N-(benzyloxycarbonyl)-p-methoxy-L-phenylalanine. nih.gov This is followed by the separation of the resulting diastereomers and removal of the protecting group to yield the final carbocyclic puromycin analogs. nih.gov Eight different carbocyclic puromycin analogs have been synthesized where the furanosyl ring is replaced by a cyclopentyl system. oup.com

Synthesis of 5'-Deoxypuromycin and Related Aminonucleosides

To assess the importance of the 5'-hydroxyl group for the biological activity and toxicity of puromycin, 5'-deoxypuromycin and its corresponding aminonucleoside have been synthesized. acs.org The synthesis of 5'-deoxypuromycin starts from 1,2-O-isopropylidene-5-deoxy-α-D-xylofuranose. acs.org This precursor undergoes oxidation, oximation, and reduction to form the key 3-amino-3,5-dideoxyribofuranose intermediate. acs.org

A facile, two-step conversion of puromycin aminonucleoside (PAN) into 5'-deoxy-PAN has also been developed via a 5'-chloro-5'-deoxy-PAN intermediate. nih.gov The replacement of the 5'-OH group of PAN with either hydrogen or chlorine has been shown to eliminate the kidney toxicity associated with PAN administration. nih.gov

Other Derivatives with Modified Sugar or Base Moieties

Beyond the core structure of this compound, researchers have explored a variety of derivatives by modifying the sugar (dideoxyribose) or the purine base (N6,N6-dimethyladenine). These modifications are aimed at understanding structure-activity relationships and exploring the chemical space for novel biological activities.

Modifications of the Sugar Moiety

The furanose ring of this compound is a key target for derivatization. Strategies have included altering the stereochemistry, replacing the ring with a carbocyclic scaffold, and modifying other positions on the sugar.

A notable stereochemical modification is the synthesis of the α-anomer of this compound . researchgate.net Unlike the naturally occurring β-anomer, the α-anomer has the purine base oriented below the plane of the sugar ring. Its synthesis was achieved by reacting 1,5-di-O-acetyl-2,3-dideoxy-3-phthalimido-β-D-erythro-pentofuranose with silylated 6-dimethylaminopurine, which yielded a mix of the α and β nucleosides. researchgate.net

Further modifications to the sugar ring have been pursued to alter the molecule's metabolic fate. For instance, a 3′-C-acethydrazide puromycin analog was designed to be non-nephrotoxic. tandfonline.com Since the metabolic hydrolysis of puromycin's amide bond leads to the toxic puromycin aminonucleoside, this analog inverts the nitrogen and carbon functionality of the amide group, a change that prevents its metabolism to the harmful aminonucleoside. tandfonline.com The synthesis of this analog was accomplished in 11 steps starting from D-xylose. tandfonline.com Additionally, 5'-deoxypuromycin , where the 5'-hydroxyl group is removed, has also been synthesized and studied. umn.edu

Modifications of the Purine Base

The N6,N6-dimethyladenine base of this compound also serves as a scaffold for derivatization. The standard synthesis of this compound involves the dimethylamination of a 6-chloropurine (B14466) derivative. jst.go.jpnih.gov This step presents a clear opportunity for introducing other substituents at the N6 position by using different amines, thereby creating a library of base-modified analogs.

While specific examples of base-modified this compound are not extensively detailed in the literature, related puromycin analogs indicate the feasibility of such modifications. For example, 4-azidopuromycin is a known derivative used in biochemical studies, featuring a modification on the purine ring. googleapis.comgoogleapis.com Such modifications can be used to create photoaffinity labels or to probe interactions with biological targets.

The table below summarizes some of the key derivatives with modified sugar or base moieties.

Table 1: Selected Derivatives of this compound with Sugar or Base Modifications

Derivative Name Type of Modification Modified Moiety Key Structural Feature Reference
α-Anomer of this compound Stereochemical Sugar (Anomeric Carbon) Purine base is in the α-configuration. researchgate.net
Carbocyclic Puromycin Analogs Scaffold Replacement Sugar (Ring) Furanose ring replaced with a cyclopentane (B165970) or cyclohexane (B81311) ring. researchgate.netumn.edu
3′-C-Acethydrazide Puromycin Analog Functional Group Inversion Sugar (3'-Position) Amide linkage is inverted to a hydrazide to block metabolism. tandfonline.com
5'-Deoxypuromycin Deoxygenation Sugar (5'-Position) Terminal 5'-hydroxyl group is removed. umn.edu

Molecular Mechanism of Action: Inhibition of Protein Biosynthesis

Aminoylacyl-tRNA Mimicry and Ribosomal Incorporation

2'-Deoxypuromycin's structure is strikingly similar to the 3' end of an aminoacylated-tRNA (aa-tRNA). nih.govnih.gov This structural mimicry is the foundation of its inhibitory function. nih.govnih.govfrontiersin.org

By resembling an aa-tRNA, this compound can enter the ribosome's A-site, the location where incoming aa-tRNAs normally bind. nih.gov Once in the A-site, the free amino group of this compound participates in the peptidyl transferase reaction, accepting the nascent polypeptide chain from the peptidyl-tRNA (P-site). nih.gov However, due to the stable amide bond within the this compound molecule, as opposed to the ester bond in a natural aa-tRNA, the newly formed peptidyl-2'-Deoxypuromycin is not a suitable substrate for the subsequent steps of elongation. nih.gov This results in the irreversible cessation of translation and the release of a truncated polypeptide. nih.govencyclopedia.pubembopress.org

This compound acts as a competitive inhibitor, vying with endogenous aa-tRNAs for binding at the ribosomal A-site. researchgate.netnih.gov Its ability to be incorporated into the C-terminus of a growing polypeptide chain is a key feature of its mechanism. nih.govnih.gov The efficiency of this competition and subsequent incorporation is a critical determinant of its inhibitory potency.

Role in Premature Polypeptide Chain Termination during Translation

Interaction with the Peptidyl Transferase Center (PTC)

The peptidyl transferase center (PTC), located within the large ribosomal subunit, is the catalytic heart of protein synthesis, responsible for forming peptide bonds. ufsc.brwikipedia.orggenome.jp this compound directly interacts with this crucial center.

The ribosomal peptidyl transferase exhibits a degree of substrate specificity, and this compound's structure allows it to be recognized and utilized as a substrate. nih.govnih.gov The PTC catalyzes the formation of a peptide bond between the nascent polypeptide chain and the amino group of this compound. nih.gov Studies with puromycin (B1679871) analogs have provided insights into the substrate requirements of the peptidyl transferase center. umn.edu

Structural Determinants of Ribosomal Inhibition Efficacy

FeatureRole in Inhibition
Aminonucleoside Core Mimics the adenosine (B11128) of aminoacyl-tRNA, facilitating entry into the ribosomal A-site. nih.govnih.gov
Amino Acid Moiety Provides the reactive amino group for peptide bond formation with the nascent polypeptide chain. nih.gov
Amide Linkage Creates a stable bond that prevents further elongation after incorporation, leading to chain termination. nih.gov
Absence of 2'-Hydroxyl Group Distinguishes it from puromycin and influences its specific inhibitory characteristics and efficacy.

Significance of the 2'-Hydroxyl Group Absence

The absence of the hydroxyl group at the 2' position of the ribose sugar is a critical structural modification in this compound that drastically reduces its biological activity compared to puromycin. The 2'-hydroxyl group of the terminal adenosine in a peptidyl-tRNA molecule, which puromycin mimics, is not merely a passive structural element. Biochemical studies have highlighted its importance in the catalysis of peptidyl transfer and peptide release. nih.gov This functional group is believed to be essential for creating an optimal and rigid conformation of the ribosomal PTC, thereby stabilizing the active state required for efficient peptide bond formation. nih.gov

In puromycin, the presence of the 2'-hydroxyl group allows it to more accurately mimic the substrate of the peptidyl transferase. Conversely, the lack of this group in this compound diminishes its ability to effectively interact with the ribosomal machinery. This leads to a significant decrease in its potency as an inhibitor of protein synthesis. Research comparing the antimicrobial activity of puromycin and this compound has demonstrated this difference empirically. For instance, in tests against various bacteria, this compound showed substantially higher minimum inhibitory concentrations (MICs), indicating much lower activity than puromycin. tandfonline.com

MicroorganismPuromycin MIC (µg/ml)This compound MIC (µg/ml)
Staphylococcus aureus 624325>100
Bacillus subtilis var. niger IFO 310850>100
Escherichia coli 603825>100

Table 1. Comparative Minimum Inhibitory Concentration (MIC) of Puromycin and this compound against selected bacteria. Data sourced from a study on the synthesis and antimicrobial activity of this compound. tandfonline.com

The data clearly illustrates that the removal of the 2'-hydroxyl group renders the molecule largely inactive as an antimicrobial agent, underscoring the significance of this functional group for biological function. tandfonline.com

Conformational Dynamics of the Ribose Ring and Aminoacyl Moiety

The reduced activity of this compound is also a consequence of altered conformational dynamics stemming from the absence of the 2'-hydroxyl group. These dynamics pertain to the puckering of the ribose ring and the subsequent spatial orientation of the attached aminoacyl moiety. tandfonline.com

The five-membered furanose ring of a nucleoside is not planar and exists in a puckered conformation. bbk.ac.ukresearchgate.net The two most prominent conformations are C3'-endo (N-type) and C2'-endo (S-type). leibniz-fli.de In ribonucleosides like the adenosine moiety of puromycin, the presence of the 2'-hydroxyl group typically favors an N-type or C3'-endo conformation. In contrast, 2'-deoxynucleosides, which lack this group, are more likely to adopt an S-type or C2'-endo conformation. tandfonline.com This difference in conformational preference has been supported by 1H-NMR measurements of this compound and related intermediates, which show coupling constants consistent with an S-type pucker. tandfonline.com

Compound/FragmentKey ProtonsCoupling Constant (J) in HzInferred Ribose Pucker
Puromycin (Ribonucleoside)J1',2'Typically small (~1-2 Hz)N-type (C3'-endo)
This compound IntermediateJ1',2'α, J1',2'β5.0 Hz, 6.4 HzS-type (C2'-endo)

Table 2. Representative 1H-NMR coupling constants suggesting differences in ribose ring conformation. The larger coupling constants for the 2'-deoxy intermediate are indicative of an S-type pucker, which differs from the N-type pucker expected for puromycin. tandfonline.com

Cellular and Biological Activity Profiles of 2 Deoxypuromycin

Antimicrobial Activity Investigations

The antimicrobial potential of 2'-Deoxypuromycin has been evaluated to determine its efficacy against various bacterial strains.

Antibacterial Efficacy Studies in vitro

In vitro studies have been conducted to ascertain the minimum inhibitory concentration (MIC) of this compound against several bacteria. These studies are crucial in quantifying the antibacterial potency of the compound.

Minimum Inhibitory Concentration (MIC) of this compound and Puromycin (B1679871)
Bacterial StrainThis compound MIC (µg/mL)Puromycin MIC (µg/mL)
Staphylococcus aureus 6243>10025
Bacillus subtilis var. niger IFO 3108>10050
Escherichia coli 6038>10025

Comparative Analysis of Antimicrobial Potency with Puromycin

When compared to its parent compound, puromycin, this compound has demonstrated significantly weaker antimicrobial activity. nih.govjst.go.jpresearchgate.net The removal of the 2'-hydroxyl group appears to be detrimental to its antibacterial efficacy. nih.govjst.go.jp As indicated in the table above, the MIC values for this compound against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli were all greater than 100 µg/mL, whereas puromycin showed inhibitory effects at much lower concentrations of 25 µg/mL and 50 µg/mL. tandfonline.com A related compound, 2'-deoxy-2'-fluoropuromycin, also exhibited weak antibacterial activity, with MIC values around 25-50 µg/mL. nih.gov This suggests that modifications at the 2'-position of the ribose sugar have a profound impact on the antimicrobial potency of puromycin analogs.

Antiviral Activity Assessments

The potential of this compound as an antiviral agent has also been a subject of investigation.

Specific Inactivity Against Certain Viral Strains (e.g., HIV-1 in MT-4 cells)

Further studies have confirmed the lack of antiviral efficacy against specific viruses. Notably, this compound was found to be inactive against the Human Immunodeficiency Virus Type 1 (HIV-1) in MT-4 cells. thieme-connect.commolaid.com This specific finding reinforces the general observation that the absence of the 2'-hydroxyl group negates any significant anti-HIV activity.

Antitumor Cell Cytotoxicity Research

Inhibition of Protein Biosynthesis in Tumor Cell Lines

Puromycin is a well-established inhibitor of protein synthesis, acting as an analog of the 3' end of aminoacyl-tRNA, which leads to premature chain termination. researchgate.netnih.gov The synthesis of this compound was undertaken to elucidate the role of the 2'-hydroxyl group in this mechanism. nih.govtandfonline.com Research indicates that the removal of this hydroxyl group significantly diminishes the compound's biological potency.

Studies comparing this compound to its parent compound, puromycin, have demonstrated that it possesses only weak antimicrobial activity. nih.govtandfonline.com While direct quantitative data on the inhibition of protein biosynthesis in specific tumor cell lines is not extensively detailed in the available literature, the reduced antimicrobial effect implies a correspondingly weaker inhibition of protein synthesis, which is the underlying mechanism of its antibiotic and cytotoxic action. This suggests that the 2'-hydroxyl group is crucial for the robust biological activity characteristic of puromycin. tandfonline.com

Cytotoxic Effects on Specific Cancer Cell Models (e.g., L1210, Molt 4, CEM)

Consistent with its reduced activity in inhibiting protein synthesis, this compound has shown limited cytotoxicity in antiviral and antimicrobial assays. researchgate.netnih.gov One study reported that this compound was inactive against the Human Immunodeficiency Virus (HIV-1) in MT-4 cells, a human T-cell line that is related to the Molt 4 and CEM leukemia cell lines. researchgate.net

While the cell lines L1210 (murine leukemia), Molt 4 (human T-cell leukemia), and CEM (human T-cell leukemia) are standard models for assessing the cytotoxicity of potential anti-cancer agents, specific cytotoxic data, such as IC50 values for this compound against these particular cell lines, are not prominently available in the reviewed scientific literature. The general finding of weak biological activity suggests that its cytotoxic effects on these cancer models would be significantly less potent compared to puromycin. nih.govtandfonline.com

Interactive Data Table: Comparative Biological Activity

CompoundTarget ProcessCell ModelsObserved ActivitySource
This compound Protein Biosynthesis / AntimicrobialS. aureus, B. subtilis, E. coliWeak activity compared to Puromycin nih.govtandfonline.com
Antiviral / CytotoxicityMT-4 (Human T-cell)Inactive against HIV-1 researchgate.net
Puromycin Protein Biosynthesis / AntimicrobialS. aureus, B. subtilis, E. coliActive nih.govtandfonline.com
CytotoxicityVarious Tumor CellsActive Inhibitor tandfonline.com

Applications of 2 Deoxypuromycin As a Research Tool in Molecular and Cellular Biology

Investigations into Fundamental Protein Translation Processes

Protein translation is a core process in all living cells, responsible for synthesizing the proteins that carry out a vast array of biological functions. 2'-Deoxypuromycin has been instrumental in dissecting the complex steps of this process.

Elucidating Mechanisms of Peptide Elongation

The elongation phase of protein synthesis is a cyclical process where amino acids are sequentially added to a growing polypeptide chain. khanacademy.orgebsco.com This intricate dance is orchestrated by the ribosome, which moves along the messenger RNA (mRNA) template, and transfer RNAs (tRNAs) that deliver the correct amino acids. ebsco.comkhanacademy.org this compound, like its parent compound puromycin (B1679871), has been utilized as a biological tool to investigate the mechanism of the peptide-elongation reaction. tandfonline.com Puromycin acts as an analog of the 3' end of an aminoacyl-tRNA. nih.gov It can enter the A-site of the ribosome and accept the nascent polypeptide chain from the P-site peptidyl-tRNA. nih.gov However, due to the stable amide bond in puromycin, unlike the ester bond in tRNA, the polypeptide chain is prematurely released, terminating translation. nih.gov The study of this compound and other puromycin analogs helps to clarify the structural requirements for this reaction. tandfonline.com Research has shown that the rigid configuration of the aminonucleoside and the aromatic amino acid moieties are crucial for biological activity. tandfonline.com

Analyzing Protein Synthesis Rates and Dynamics

The rate of protein synthesis is a critical factor in cellular growth, proliferation, and response to stimuli. Methodologies utilizing puromycin and its derivatives have been developed to measure these rates. One such technique is the Surface Sensing of Translation (SUnSET), which uses puromycin to label newly synthesized proteins. nih.gov The amount of puromycylated peptides can then be quantified, providing a measure of the rate of protein synthesis. nih.gov This method has been shown to detect both large-scale changes in protein synthesis that correlate with changes in ribosomal RNA (rRNA) concentrations, as well as more acute changes that occur without alterations in rRNA levels. nih.gov For example, SUnSET was able to detect a significant increase in protein synthesis in myoblasts stimulated with insulin, without a corresponding change in total RNA or rRNA concentration. nih.gov

ConditionProtein Synthesis ChangerRNA ChangeReference
Synergist Ablation (SA)3.6-fold increase2.2-fold increase nih.gov
Insulin Stimulation (90 min)Significant increaseNo change nih.gov

Probing Ribosomal Function and Structure

The ribosome is the molecular machine responsible for protein synthesis. khanacademy.org Understanding its structure and function is key to understanding how proteins are made. This compound, due to its interaction with the ribosome, is a valuable probe for these studies.

Characterization of A-site Ligand Binding and Dynamics

The A-site (aminoacyl site) of the ribosome is the binding site for incoming aminoacyl-tRNA during protein synthesis. khanacademy.org It is a critical location for ensuring the fidelity of translation. Puromycin and its analogs bind to the A-site, mimicking the aminoacyl-tRNA. nih.gov Chemical probing experiments have been used to identify the specific nucleotides in the ribosomal RNA (rRNA) that interact with puromycin. In Escherichia coli, nucleotides A2439, G2505, and G2553 in the 23S rRNA show altered chemical reactivity in the presence of puromycin. nih.gov In the archaeon Haloferax gibbonsii, the affected nucleotides are G2058, A2503, G2505, and G2553 (using the E. coli numbering system). nih.gov These findings help to map the binding pocket for the 3' end of tRNA in the A-site.

Studies of Peptidyl Transferase Center Substrate Interactions

The peptidyl transferase center (PTC) is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids. taylorandfrancis.com It is located in the large ribosomal subunit. libretexts.org Puromycin's ability to accept the nascent polypeptide chain demonstrates its interaction with the PTC. nih.gov Studies using puromycin and its analogs have helped to define the substrate binding sites within the PTC. nih.gov The interaction of puromycin with the PTC has been shown to be sensitive to the structure of the antibiotic, providing insights into the requirements for substrate binding and catalysis. tandfonline.comnih.gov For instance, puromycin has been shown to reduce the crosslinking of deacylated-tRNA to U2506 in the P' site of E. coli ribosomes, indicating a close proximity of their binding sites. nih.gov

Development of Novel Biotechnological and Proteomic Methodologies

Use in Protein Display Technologies

Protein display technologies are powerful in vitro methods for selecting and evolving proteins or peptides with desired properties, such as high affinity for a specific target. wikipedia.orguzh.ch A key challenge in these systems is establishing a stable physical link between the protein (phenotype) and the nucleic acid that encodes it (genotype). This compound and related puromycin analogs are instrumental in creating this link in a technology known as mRNA display. wikipedia.orgusc.edu

In mRNA display, a library of mRNA molecules is synthesized, each with a DNA or PEG linker at its 3' end that terminates with a puromycin molecule. usc.edunih.gov This library is then translated in vitro. usc.edu When the ribosome reaches the end of the mRNA coding sequence, it stalls at the junction with the DNA linker. usc.eduresearchgate.net This pause provides a window of opportunity for the attached puromycin analog to enter the ribosomal A-site and be covalently attached to the C-terminus of the newly synthesized polypeptide chain. wikipedia.orgusc.edunih.gov The result is a stable fusion molecule consisting of the protein covalently bonded to its own mRNA. wikipedia.orgnih.gov

These mRNA-protein fusions can then be subjected to affinity selection against an immobilized target. wikipedia.orgusc.edu Fusions that bind to the target are retained, while non-binders are washed away. The mRNA portion of the successful binders is then reverse-transcribed to cDNA and amplified via PCR. wikipedia.orgusc.edu This enriched DNA library can be used for subsequent rounds of selection, allowing for the directed evolution of proteins with exceptionally high affinity and specificity. uzh.ch The use of a covalent linkage through puromycin gives mRNA display an advantage over other methods like ribosome display, which relies on a less stable, non-covalent complex of the ribosome, mRNA, and protein. wikipedia.orguzh.ch The robustness of the puromycin-mediated covalent bond allows for more stringent selection conditions. wikipedia.org A variation of this technique, cDNA display, further stabilizes the complex by creating an mRNA/cDNA-protein fusion, which is also dependent on a puromycin linker. nih.gov

Display Technology Core Principle Nature of Phenotype-Genotype Link Key Role of Puromycin Analog
mRNA Display An in vitro translated protein is covalently linked to its encoding mRNA. wikipedia.orgusc.eduCovalent amide bond between the C-terminus of the protein and the puromycin on the mRNA. wikipedia.orgnih.govActs as an acceptor for the nascent polypeptide chain, creating the covalent linkage. usc.edu
Ribosome Display A nascent protein remains attached to the ribosome and its mRNA as a non-covalent ternary complex. uzh.chresearchgate.netNon-covalent; the protein is held in the ribosome tunnel while still attached to its tRNA. wikipedia.orguzh.chNot directly used for linkage; this method avoids puromycin to keep the complex intact. uzh.ch
TRAP Display Transcription and translation are coupled, and a puromycin linker associates with the stalled ribosome. nih.govCovalent bond formed when puromycin is incorporated into the nascent protein at a stalled ribosome. nih.govHybridizes to the mRNA and is incorporated into the protein, linking it to the genetic material. nih.gov
cDNA Display An unstable mRNA-protein fusion is converted to a more stable mRNA/cDNA-protein fusion. nih.govCovalent linkage via a puromycin linker to the protein. nih.govEssential for the initial formation of the protein-nucleic acid conjugate before reverse transcription. nih.gov

Applications in Fluorescence Labeling and Affinity Purification in Protein Research

The ability of puromycin analogs to be incorporated at the C-terminus of proteins during in vitro translation has also been exploited for direct protein modification, such as fluorescence labeling and affinity purification. researchgate.netnih.gov This methodology provides a simple and efficient way to generate labeled proteins for downstream applications without requiring chemical modification of amino acid side chains, which can sometimes compromise protein function. nih.gov

In this approach, a puromycin analog is chemically conjugated to a molecule of interest, such as a fluorescent dye or a biotin (B1667282) tag. researchgate.netnih.gov This conjugate is then added to an in vitro translation reaction. When the ribosome reaches the end of the mRNA template (which lacks a stop codon), the puromycin-fluorophore conjugate enters the A-site and is attached to the C-terminus of the full-length protein, resulting in a specifically labeled protein. nih.gov

Research has shown that the linker chemistry between the functional molecule and puromycin is critical for the efficiency of this process. Specifically, the use of a deoxycytidylic acid (dC) linker between a fluorophore and puromycin was found to dramatically increase the yield of the labeled protein. nih.gov This finding underscores the utility of deoxy-analogs in these applications. For instance, the yield of a Jun protein labeled with fluorescein-dC-puromycin was 140 times higher than that of the same protein labeled with a fluorescein-puromycin conjugate lacking the dC linker. nih.gov

Fluorophore-Puromycin Conjugate Relative Yield of Labeled Jun Protein
Fluorescein-puromycin1x
Fluorescein-dC-puromycin140x
Rhodamine Green (RhG)-puromycin1x
RhG-dC-puromycin2x
Cy5-puromycin1x
Cy5-dC-puromycin25x

This table summarizes the relative increase in protein labeling efficiency when a deoxycytidylic acid (dC) linker is inserted between the fluorophore and puromycin. Data derived from Nemoto et al. (1999) and Miyamoto-Sato et al. (2000) as cited in a 2003 review. nih.gov

These fluorescently labeled proteins are valuable tools for a variety of experimental assays. nih.govnih.gov They can be used to study protein-protein and protein-DNA interactions through techniques like pull-down assays, fluorescence cross-correlation spectroscopy (FCCS), and on DNA microarrays. nih.gov Similarly, by conjugating puromycin to an affinity tag like biotin, newly synthesized proteins can be efficiently captured and purified using streptavidin-coated beads, a common method in affinity purification. thermofisher.comcreative-proteomics.com This C-terminal labeling strategy provides a powerful and versatile platform for protein analysis, purification, and functional studies. researchgate.netnih.gov

Mechanisms of Resistance to Protein Synthesis Inhibitors Relevant to 2 Deoxypuromycin

Ribosomal Target Site Mutations and Modifications

One of the most direct mechanisms of resistance involves structural changes at the antibiotic's binding site on the ribosome. osti.gov For protein synthesis inhibitors, this target is typically a specific region within the ribosomal RNA (rRNA) or associated ribosomal proteins. nih.gov Mutations in the genes encoding these components can reduce the binding affinity of the inhibitor, rendering it ineffective without necessarily altering the ribosome's essential function of protein synthesis.

Acquired resistance to antibiotics that target the ribosome can arise from mutations in the ribosome itself or through enzymatic modifications of the ribosomal target. nih.gov For many antibiotics, resistance mutations are found in the 23S rRNA component of the large ribosomal subunit, particularly in domains II and V. nih.gov For example, specific point mutations such as A2058G, A2059G, and C2611U (E. coli numbering) in domain V of 23S rRNA are known to confer resistance to macrolide antibiotics, which bind near the peptidyl transferase center, the same general region where puromycin (B1679871) and its analogs act. nih.gov

In addition to rRNA, mutations in ribosomal proteins can also lead to resistance. weizmann.ac.il Alterations in proteins L4 (encoded by the rplD gene) and L22 (encoded by the rplV gene), which are located near the ribosomal exit tunnel, have been implicated in resistance to certain classes of antibiotics. semanticscholar.orgresearchgate.net These mutations can include point mutations, insertions, or deletions. weizmann.ac.il For instance, studies on Streptococcus pneumoniae have identified several point mutations in the L22 protein that result in resistance to macrolides. nih.gov While these proteins may not bind the antibiotic directly, mutations within them can trigger conformational changes in the rRNA that propagate to the drug-binding pocket, thereby reducing drug affinity. researchgate.net

Table 1: Examples of Ribosomal Mutations Conferring Antibiotic Resistance

Organism Gene Mutation Resulting Amino Acid Change Associated Resistance Citation
Streptococcus pneumoniae L22 (rplV) G284A Glycine to Aspartic Acid (G95D) Macrolides nih.gov
Streptococcus pneumoniae L22 (rplV) C296A Proline to Glutamine (P99Q) Macrolides nih.gov
Streptococcus pneumoniae L22 (rplV) GCT -> GAG, TCG, GAA A93E, P91S, G83E Telithromycin nih.gov
Streptococcus pneumoniae 23S rRNA A2058G Not Applicable Macrolides nih.gov

Efflux Pump Systems

Efflux pumps are membrane-associated protein complexes that actively transport a wide variety of structurally diverse substrates out of the cell. nih.gov This mechanism prevents antibiotics from reaching their intracellular targets and accumulating to inhibitory concentrations. nih.gov Efflux is a common and powerful mechanism of both intrinsic and acquired antibiotic resistance in bacteria. frontiersin.orgnih.gov These transport systems can be specific for a single substrate or can be multidrug resistance (MDR) pumps, capable of extruding multiple classes of antibiotics and other toxic compounds. dovepress.com

Bacterial efflux pumps are generally classified into several major superfamilies based on their structure, energy source, and protein composition:

Resistance-Nodulation-Division (RND) Family: Predominantly found in Gram-negative bacteria, these are complex tripartite systems that span both the inner and outer membranes. nih.govmdpi.com They utilize the proton-motive force for energy and are known for their broad substrate specificity, contributing significantly to multidrug resistance. frontiersin.org

Major Facilitator Superfamily (MFS): This is one of the largest groups of secondary transporters, found in virtually all organisms. nih.gov They typically function as single-polypeptide uniporters, symporters, or antiporters.

ATP-Binding Cassette (ABC) Superfamily: These are primary transporters that use the energy from ATP hydrolysis to drive the transport of substrates across the membrane. oup.com

Small Multidrug Resistance (SMR) Family: These are small membrane proteins that also utilize the proton-motive force.

Multidrug and Toxic Compound Extrusion (MATE) Family: These pumps function as drug/sodium or drug/proton antiporters. mdpi.com

The AdeABC pump in Acinetobacter baumannii and the AcrAB-TolC system in Escherichia coli are well-characterized RND-type efflux pumps that confer resistance to a wide range of antibiotics, including aminoglycosides, which are structurally related to the aminonucleoside portion of puromycin. nih.govdovepress.commdpi.com Overexpression of the genes encoding these pumps is a common cause of acquired multidrug resistance in clinical isolates. nih.govmdpi.com

Table 2: Representative Efflux Pump Systems and Their Substrates

Pump System Family Organism Energy Source Common Substrates Citation
AdeABC RND Acinetobacter baumannii Proton-Motive Force Aminoglycosides, Fluoroquinolones, Tetracycline, Erythromycin, Tigecycline dovepress.commdpi.com
AcrAB-TolC RND Escherichia coli Proton-Motive Force Fluoroquinolones, Tetracycline, Chloramphenicol, Rifampicin, Bile Salts nih.gov
MdtK MATE Salmonella enterica Na+/H+ Antiport Aminoglycosides, Fluoroquinolones mdpi.com

Enzymatic Inactivation of Inhibitors

A third major mechanism of resistance involves the production of enzymes that chemically modify the antibiotic, rendering it incapable of binding to its target. nih.govoup.com This strategy is highly effective and is the most prevalent mechanism of resistance to aminoglycoside antibiotics. nih.gov The genes for these inactivating enzymes are often located on mobile genetic elements like plasmids, facilitating their spread between different bacterial species. nih.gov

For aminonucleoside antibiotics like puromycin, a key enzymatic inactivation strategy is N-acetylation. mdpi.com The producing organism, Streptomyces alboniger, protects itself by expressing an enzyme called puromycin N-acetyltransferase (PAC). mdpi.com This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of the antibiotic's aminoacyl moiety. mdpi.com The resulting N-acetylpuromycin is inactive because it can no longer be incorporated into the growing polypeptide chain on the ribosome. mdpi.com

Recent research has uncovered similar enzymes in other organisms. A study involving genome mining of puromycin-like biosynthetic gene clusters identified a new N-acetyltransferase, CstC, in Streptomyces sp. VKM Ac-502. mdpi.com CstC inactivates cystocin, a cysteine-containing analog of puromycin, through the same N-acetylation mechanism. mdpi.com Structural modeling revealed that the substrate specificity of these enzymes is determined by steric hindrance within the active site; two amino acid substitutions in CstC create a more bulky active site that favors cystocin over puromycin. mdpi.com This highlights how enzymatic inactivation can be highly specific to the chemical structure of the inhibitor.

Table 3: Examples of Enzymes that Inactivate Aminonucleoside Antibiotics

Enzyme Abbreviation Source Organism Reaction Substrate(s) Citation
Puromycin N-acetyltransferase PAC Streptomyces alboniger N-acetylation Puromycin mdpi.com
Cystocin N-acetyltransferase CstC Streptomyces sp. VKM Ac-502 N-acetylation Cystocin mdpi.com

Advanced Methodological Approaches in 2 Deoxypuromycin Research

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful lens for examining the dynamic interactions between small molecules like 2'-Deoxypuromycin and large biological macromolecules such as the ribosome. These in-silico techniques allow researchers to predict binding modes and energies, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Docking Simulations of Ribosome-Inhibitor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. wikipedia.org In the context of this compound, docking simulations are essential for modeling its interaction with the ribosomal A-site within the peptidyl transferase center (PTC). nih.gov These simulations calculate the binding affinity and map out the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor within its binding pocket.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in available research, the methodology is widely applied to other ribosome-targeting antibiotics. biocompare.comfrontiersin.org Such studies on analogous compounds typically involve docking the inhibitor into high-resolution crystal structures of the bacterial ribosome. frontiersin.org The results help explain the compound's inhibitory mechanism and can reveal why certain modifications to the molecule might enhance or diminish its activity. For this compound, these simulations would aim to clarify how the absence of the 2'-hydroxyl group, compared to puromycin (B1679871), affects its binding orientation and interaction with key nucleotides in the PTC, such as those in the A-site loop.

Pharmacophore Design for Ribosome-Targeting Compounds

Pharmacophore modeling is another key computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for ribosome-targeting aminonucleosides would define the precise spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings necessary for binding to the ribosomal A-site and inhibiting protein synthesis. nih.gov

This approach is instrumental in virtual screening campaigns to identify novel compounds from large chemical databases that match the pharmacophore model and are therefore likely to be active ribosome inhibitors. nih.gov It also guides the rational design of new derivatives. For instance, by understanding the key features of the puromycin pharmacophore, medicinal chemists can design modifications, such as the 2'-deoxy alteration, and predict their likely impact on ribosomal binding and activity. While specific pharmacophore models developed directly from this compound are not detailed in the literature, models based on puromycin and other aminonucleoside antibiotics provide a valid framework for designing new compounds targeting the ribosome. mcmaster.ca

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for determining the precise three-dimensional structure and conformational dynamics of molecules in solution. cas.cz For a flexible molecule like this compound, these techniques provide crucial data on its preferred shapes, which directly influences its ability to bind to the ribosome.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the solution-state structure and conformation of organic molecules. cas.cznih.gov Through-space correlations from Nuclear Overhauser Effect (NOE) experiments, combined with through-bond scalar coupling data, allow for a detailed reconstruction of molecular geometry. nih.gov

A comprehensive NMR study on puromycin and its aminonucleoside analogs, including 2'-amino-2'-deoxyadenosine (B84144) and 3'-amino-3'-deoxyadenosine, has provided significant insights into their conformational preferences in solution. nih.gov The analysis of the ribose sugar pucker is based on the two-state model, which describes an equilibrium between N-type (C3'-endo) and S-type (C2'-endo) conformations. nih.gov The orientation of the purine (B94841) base relative to the sugar (the glycosidic torsion angle) is characterized as either syn or anti. nih.gov

For puromycin (3'-amino-3'-deoxy-N,N-dimethyladenosine), these NMR studies revealed a clear conformational preference. nih.gov The data from proton relaxation times and NOE measurements indicated that the molecule preferentially adopts an N-type sugar pucker with the base in an anti orientation. nih.gov This N-anti conformation is believed to be crucial for its biological activity, as it mimics the 3'-end of an aminoacyl-tRNA, allowing it to enter the ribosomal A-site. nih.govnih.gov Given the structural similarity, it is inferred that this compound would exhibit related, though distinct, conformational properties that underpin its function as a protein synthesis inhibitor.

Table 1: Conformational Preferences of Puromycin Analogs Determined by NMR nih.gov
CompoundPredominant Ribose PuckerPredominant Base OrientationPreferred Conformation Family
2'-Amino-2'-deoxyadenosineS-typesynS-syn-g+/t
3'-Amino-3'-deoxyadenosineN-typeantiN-anti-g+
PuromycinN-typeantiN-anti-g+

Future Research Directions and Perspectives

Rational Design and Synthesis of Potent and Selective Protein Synthesis Inhibitors

The primary goal in this area is to leverage the 2'-deoxypuromycin scaffold to create new compounds with enhanced biological activity. Rational protein design, which involves making calculated modifications to a known molecule to achieve a desired function, provides a clear roadmap for this endeavor. wikipedia.orgthe-scientist.com The synthesis of this compound itself was a crucial first step, demonstrating that the 2'-hydroxyl group, while important, is not absolutely essential for its antibiotic-like activity, albeit the resulting compound was weaker than puromycin (B1679871). tandfonline.comnih.gov

Future research will likely involve the following:

Structure-Activity Relationship (SAR) Studies: The synthesis of a new series of this compound analogs is a logical next step. By systematically modifying different parts of the molecule—such as the purine (B94841) base, the sugar moiety, or the amino acid portion—researchers can gain insights into which functional groups are critical for potency. acs.org For instance, altering the dimethylamino group or the methoxy (B1213986) group on the amino acid moiety has been explored in puromycin analogs to enhance activity or reduce toxicity. tandfonline.com

De Novo Design and Computational Modeling: Modern computational methods can predict how modifications to the this compound structure will affect its binding to the ribosomal target. wikipedia.orgthe-scientist.com By modeling the interaction between potential analogs and the peptidyl transferase center of the ribosome, scientists can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving time and resources. nih.govbiorxiv.org

Synthetic Strategies: Developing more efficient and versatile synthetic routes is also crucial. The initial synthesis of this compound was a multi-step process. tandfonline.comresearchgate.net Future work could focus on creating more streamlined pathways that allow for easier diversification of the core structure, facilitating the rapid generation of a library of analogs for screening. acs.org

The ultimate aim is to design inhibitors that are not only potent but also selective, targeting the protein synthesis machinery of pathogens or specific cell types (e.g., cancer cells) while sparing host cells. drugbank.com

In-depth Elucidation of Nuanced Ribosome-Inhibitor Binding Events

Understanding precisely how this compound and its future, more potent analogs interact with the ribosome at a molecular level is fundamental to their development. Puromycin acts by mimicking the 3'-end of an aminoacyl-tRNA, allowing it to enter the aminoacyl (A) site of the ribosome's peptidyl transferase center. tandfonline.comnih.gov This leads to the premature termination of the growing polypeptide chain. drugbank.com

Future research in this domain should focus on:

High-Resolution Structural Biology: Techniques like cryo-electron microscopy (cryo-EM) can provide detailed snapshots of this compound or its analogs bound to the ribosome. Such structures would reveal the specific atomic contacts, hydrogen bonds, and hydrophobic interactions that govern binding. This is critical for understanding why the absence of the 2'-hydroxyl group weakens its activity compared to puromycin.

Kinetic and Thermodynamic Analysis: Studying the kinetics of binding—the rates of association and dissociation—can provide a dynamic view of the inhibitor's interaction with the ribosome. nih.govdiva-portal.org Techniques like stopped-flow analysis can measure how quickly the inhibitor binds and acts. nih.gov This data, combined with thermodynamic measurements, will help build a complete picture of the binding event and can inform the design of inhibitors with longer residence times at the target site. biorxiv.org

Investigating Resistance Mechanisms: As with any antibiotic, understanding potential resistance mechanisms is key. Future studies could investigate whether mutations in the 23S rRNA (a key component of the peptidyl transferase center) or ribosomal proteins could confer resistance to this compound analogs, providing valuable information for designing next-generation inhibitors that can evade these mechanisms. nih.gov

A detailed understanding of these binding events is essential for the rational design process, creating a feedback loop where structural and kinetic data informs the synthesis of improved inhibitors. nih.govnih.gov

Exploration of this compound as a Molecular Probe for Cellular Pathways

Beyond its potential as a therapeutic agent, the this compound structure can be adapted to create molecular probes for basic biological research. nih.gov Molecular probes are small molecules, often fluorescently labeled, used to study complex biological processes within living cells. nih.govnih.govrsc.org

Future directions in this area include:

Probes for Protein Synthesis: By attaching a fluorescent dye or a bio-orthogonal handle to this compound, researchers could create a tool to visualize the sites of active protein synthesis in real-time within a cell. Because it participates in the peptidyl transfer reaction, a tagged this compound analog could become covalently attached to nascent polypeptide chains, effectively labeling them for imaging or purification.

Investigating Cellular Stress and Signaling: Protein synthesis is tightly regulated and integrated with numerous cellular signaling pathways. nih.gov A this compound-based probe could be used to investigate how various cellular stresses (e.g., nutrient deprivation, oxidative stress) or signaling events impact translation. mdpi.com For example, researchers could use such a probe to quantify changes in global protein synthesis rates in response to a specific stimulus. thno.org

Target Identification and Mechanism of Action Studies: The elucidation of a compound's mechanism of action is a critical part of drug discovery. nih.gov A modified this compound molecule could be used as a chemical probe in "activity-based protein profiling" experiments to identify its direct cellular targets and potential off-targets, providing a deeper understanding of its biological effects.

The development of this compound-based probes represents a powerful strategy to not only refine our understanding of this specific compound but also to provide the broader scientific community with new tools to explore the fundamental process of protein synthesis and its role in cell health and disease. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.